molecular formula C21H19F3N4O2 B2756797 6-Methoxy-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}quinoline CAS No. 2415510-07-3

6-Methoxy-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}quinoline

Cat. No.: B2756797
CAS No.: 2415510-07-3
M. Wt: 416.404
InChI Key: QUCFPICYEVFCLL-UHFFFAOYSA-N
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Description

6-Methoxy-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}quinoline is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the piperazine moiety contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base like potassium carbonate.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

6-Methoxy-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the piperazine moiety may facilitate its transport across cell membranes. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: Lacks the piperazine and trifluoromethyl groups, resulting in different chemical and biological properties.

    4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}quinoline: Similar structure but without the methoxy group, affecting its reactivity and interactions.

Uniqueness

6-Methoxy-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}quinoline is unique due to the combination of the methoxy, trifluoromethyl, and piperazine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(6-methoxyquinolin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c1-30-15-3-4-18-17(12-15)16(6-7-25-18)20(29)28-10-8-27(9-11-28)19-5-2-14(13-26-19)21(22,23)24/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCFPICYEVFCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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